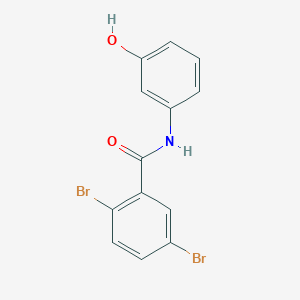

2,5-dibromo-N-(3-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9Br2NO2 |

|---|---|

Molecular Weight |

371.02 g/mol |

IUPAC Name |

2,5-dibromo-N-(3-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18) |

InChI Key |

SJEUFZRERZDWAP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Transition Metal Catalyzed Cross Coupling Reactions:the Bromine Atoms on the Benzamide Ring Are Susceptible to Transition Metal Catalyzed Cross Coupling Reactions, Such As Suzuki, Buchwald Hartwig, and Sonogashira Couplings. in These Reactions, the Formation of Organometallic Intermediates is a Fundamental Step. for Instance, in a Palladium Catalyzed Reaction, an Oxidative Addition of the C Br Bond to a Low Valent Palladium Complex Would Lead to the Formation of an Arylpalladium Ii Halide Intermediate.utexas.eduacs.orgsubsequent Steps, Such As Transmetalation in Suzuki Coupling or Reaction with an Amine in Buchwald Hartwig Amination , Would Proceed Via This Key Intermediate Before a Final Reductive Elimination Step Regenerates the Catalyst and Yields the Product.acs.org

The characterization of these organopalladium intermediates is often challenging due to their transient nature. However, techniques such as in-situ NMR spectroscopy, particularly using phosphorus-31 NMR for phosphine-ligated palladium complexes, can provide evidence for their formation. Mass spectrometry can also be employed to detect charged intermediates or their derivatives. utexas.eduacs.org

Photochemical Reactions:the Dibromo Substitution Pattern Suggests That 2,5 Dibromo N 3 Hydroxyphenyl Benzamide Could Be a Substrate for Photochemical Reactions. Upon Uv Irradiation, Homolytic Cleavage of the C Br Bond Could Generate Aryl Radical Intermediates.researchgate.netthese Highly Reactive Species Could then Participate in a Variety of Subsequent Reactions, Including Hydrogen Abstraction from the Solvent or Other Reagents, or Intramolecular Cyclization. the Identification of Radical Intermediates is Typically Accomplished Using Electron Paramagnetic Resonance Epr Spectroscopy, Often in Conjunction with Spin Trapping Techniques to Form More Stable Radical Adducts.nih.govnih.gov

Hypothetical Spectroscopic Data for a Postulated Intermediate:

To illustrate the characterization process, let us consider a hypothetical arylpalladium(II) intermediate that could be formed during a Suzuki coupling reaction.

| Postulated Intermediate | Analytical Technique | Expected Observations |

| Arylpalladium(II) Halide | 31P NMR Spectroscopy | A downfield shift in the phosphorus signal of the phosphine (B1218219) ligand upon coordination to the palladium center, compared to the free ligand. |

| (transient) | 1H NMR Spectroscopy | Shifts in the aromatic proton signals adjacent to the carbon-palladium bond. |

| Mass Spectrometry (ESI-MS) | Detection of a molecular ion peak corresponding to the arylpalladium complex, potentially with associated ligands. |

It is important to emphasize that the above examples are based on established reactivity patterns of related compounds. Rigorous mechanistic studies, combining kinetic analysis, isotopic labeling, in-situ spectroscopy, and computational chemistry, would be required to definitively identify and characterize the reaction intermediates of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide.

Reactivity Profiles and Mechanistic Investigations of 2,5 Dibromo N 3 Hydroxyphenyl Benzamide

Reactivity of the Benzamide (B126) Moiety

The benzamide core of the molecule contains an amide N-H bond and a carbonyl group, which are typically reactive sites. However, specific studies on these aspects for 2,5-dibromo-N-(3-hydroxyphenyl)benzamide are absent.

Studies on Amide N-H Acidity and Basicity

No studies were found that specifically measure the pKa of the amide proton or investigate the basicity of the amide oxygen or nitrogen in this compound. Such data would be crucial for understanding its behavior in base- or acid-mediated reactions.

Exploration of Hydrolysis and Transamidation Reactions

There is no available literature detailing the conditions required for the hydrolysis of this compound back to 2,5-dibromobenzoic acid and 3-aminophenol, nor are there reports on its use in transamidation reactions with other amines.

Reactivity of the Bromine Substituents as Strategic Handles for Further Transformations

The two bromine atoms on the benzoyl ring represent key positions for synthetic modification. General knowledge of organic chemistry suggests these sites would be amenable to a variety of transformations, yet specific examples involving this compound are not available.

Nucleophilic Aromatic Substitution Pathways (if applicable to specific reaction conditions)

Typically, nucleophilic aromatic substitution (SNAr) on a bromoarene requires strong activation by electron-withdrawing groups, which are absent in the 2,5-dibromo-benzoyl portion of the molecule. While concerted SNAr mechanisms can sometimes bypass this requirement, no such reactivity has been reported for this specific compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds from aryl halides. The two bromine atoms of this compound present opportunities for sequential or double coupling reactions. For instance, in related dibromo-heterocycles like 2,5-dibromothiophenes, regioselective Suzuki couplings have been achieved, often showing preferential reactivity at one position over the other. However, no research has been published that applies Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions specifically to this compound to create more complex derivatives.

Halogen-Metal Exchange Reactions for Organometallic Intermediate Generation

Halogen-metal exchange, typically using organolithium reagents at low temperatures, is a standard method for converting aryl bromides into reactive organometallic intermediates. These intermediates can then be trapped with various electrophiles. While this reaction has been successfully applied to other bromoaryl compounds, including those with sensitive functional groups, there are no documented instances of its application to this compound. The presence of two bromine atoms and an acidic phenolic proton would likely complicate such a transformation, requiring careful control of stoichiometry and reaction conditions to achieve selectivity.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification in this compound, enabling a variety of functionalization reactions. Its reactivity is influenced by the electronic effects of the substituents on both aromatic rings.

The proton of the phenolic hydroxyl group in this compound is acidic, a characteristic feature of phenols. The acidity of this proton is expected to be greater than that of phenol (B47542) itself due to the electron-withdrawing nature of the dibromo-substituted benzoyl group. This substituent effect enhances the stabilization of the corresponding conjugate base, the phenolate (B1203915) anion.

The formation of this phenolate is a critical first step for many subsequent reactions at the hydroxyl position. Treatment of the parent molecule with a suitable base readily generates the phenolate species in situ. Studies on the related N-(3-hydroxyphenyl)benzamide have demonstrated that bases such as sodium ethoxide are effective for this deprotonation, creating a potent nucleophile poised for further reaction. researchgate.net The generation of the phenolate is crucial as it significantly increases the nucleophilicity of the oxygen atom, facilitating reactions like alkylation and acylation.

The nucleophilic phenolate of this compound can be readily functionalized to form ether and ester derivatives through O-alkylation and O-acylation, respectively.

O-Alkylation: Research on the analogous N-(3-hydroxyphenyl)benzamide has shown that its phenolate, generated with sodium ethoxide in ethanol, reacts efficiently with various alkyl halides under reflux conditions to yield a series of O-alkylated ether derivatives. researchgate.net This methodology is directly applicable to the 2,5-dibromo analogue. The reaction proceeds via a nucleophilic substitution mechanism, where the phenolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A variety of alkylating agents can be employed, leading to a diverse library of ethereal derivatives.

| Alkyl Halide Used | Resulting Derivative Name |

| Methyl Iodide | N-(3-methoxyphenyl)benzamide |

| Ethyl Iodide | N-(3-ethoxyphenyl)benzamide |

| Isopropyl Bromide | N-[3-(Propan-2-yloxy)phenyl]benzamide |

| n-Butyl Bromide | N-(3-butoxyphenyl)benzamide |

O-Acylation: The synthesis of ester derivatives can be achieved through O-acylation. This transformation typically involves reacting the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also catalyze the reaction by forming a more reactive acylating intermediate.

The phenolic hydroxyl group of this compound is susceptible to oxidation. The specific products formed depend on the oxidant and reaction conditions. Common oxidation pathways for phenols can lead to the formation of quinones or products resulting from oxidative coupling.

Hypervalent iodine reagents, such as iodosylbenzene (PhIO) and phenyliodine diacetate (PIDA), are known to be effective for the oxidation of phenols under mild, metal-free conditions. researchgate.netacs.orgnih.gov For instance, a method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives involves a PhIO-mediated oxidation reaction in trifluoroacetic acid at room temperature. The application of similar hypervalent iodine-based methods to this compound could potentially lead to the formation of corresponding ortho- or para-quinone structures, depending on the regioselectivity of the oxidation. The reaction mechanism generally involves the formation of an iodine(III) intermediate which then facilitates the two-electron oxidation of the phenol ring. acs.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a paramount consideration in the functionalization of a multifunctional molecule like this compound.

Chemoselectivity: The molecule possesses two primary nucleophilic sites with N-H and O-H bonds. In reactions such as alkylation or acylation under basic conditions, O-functionalization is overwhelmingly favored over N-functionalization. This high degree of chemoselectivity arises from the significant difference in acidity between the phenolic proton and the amide proton. The phenolic proton is far more acidic, meaning a base will selectively deprotonate the hydroxyl group, forming the highly nucleophilic phenolate. The amide N-H is substantially less acidic, and its deprotonation requires much stronger bases (e.g., NaH). reddit.com

Regioselectivity: For reactions involving the hydroxyl group, regioselectivity is not a factor as there is only one such group. However, in other transformations, such as electrophilic aromatic substitution on one of the phenyl rings, the regiochemical outcome would be dictated by the directing effects of the existing substituents. On the hydroxyphenyl ring, the hydroxyl group is a strong activating ortho, para-director, while the amide group is a deactivating meta-director. On the other ring, the bromine atoms are deactivating ortho, para-directors, and the amide carbonyl is a deactivating meta-director.

Stereoselectivity: Stereoselectivity would become a key consideration if a reaction introduces a new chiral center. For example, the O-alkylation with a chiral alkyl halide could result in the formation of two diastereomeric products. Similarly, reactions at the carbon alpha to the carbonyl group, if such a position were present and prochiral, could be controlled using chiral reagents or catalysts to favor the formation of one stereoisomer over another.

Mechanistic Insights into Key Transformations involving this compound

Understanding the reaction mechanisms is fundamental to controlling reaction outcomes and designing rational synthetic routes.

While specific kinetic studies on this compound are not extensively reported, insights can be drawn from related systems. Kinetic analyses of the hydrolysis of substituted benzamides show that the reaction rates are significantly influenced by the electronic nature of the substituents. acs.org

For reactions involving the amide bond or the benzoyl moiety of this compound, the two electron-withdrawing bromine atoms are expected to play a significant role. For instance, in a nucleophilic acyl substitution reaction (e.g., amide hydrolysis), these bromine atoms would stabilize the negatively charged tetrahedral intermediate by induction, thereby increasing the rate of reaction compared to an unsubstituted benzamide. youtube.com

A detailed mechanistic investigation would employ kinetic studies to determine the reaction order with respect to each reactant, providing information about the composition of the transition state in the rate-determining step. Furthermore, the use of the kinetic isotope effect (KIE), by replacing a specific hydrogen atom with deuterium, could determine whether a particular C-H, N-H, or O-H bond is broken in the rate-limiting step of a reaction. Such studies are essential for distinguishing between proposed mechanistic pathways. Experimental and computational mechanistic studies on related catalytic cycles have demonstrated the power of these methods in revealing reaction dependencies and identifying rate-limiting steps. acs.org

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms for a compound such as this compound is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. A key aspect of mechanistic investigations is the identification and characterization of transient species or reaction intermediates. Due to the complex structure of this compound, featuring multiple reactive sites—including two bromine substituents, an amide linkage, and a hydroxyl group—a variety of intermediates can be postulated depending on the reaction conditions.

Direct experimental evidence for the reaction intermediates of this compound is not extensively documented in the current body of scientific literature. However, by drawing parallels with related N-arylbenzamide systems and halogenated aromatic compounds, it is possible to propose plausible intermediates for key transformations. The characterization of such species typically relies on a combination of spectroscopic techniques and computational modeling.

Plausible Intermediates in Key Reaction Types:

Derivatization and Functionalization Strategies for 2,5 Dibromo N 3 Hydroxyphenyl Benzamide

Synthesis of Structurally Modified 2,5-dibromo-N-(3-hydroxyphenyl)benzamide Derivatives

The inherent reactivity of the different functional groups within this compound allows for a range of structural modifications. These can be broadly categorized into reactions at the phenolic hydroxyl group, the amide nitrogen, and the bromine-substituted phenyl ring.

Alkylation and Acylation at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities.

Alkylation: O-alkylation of the phenolic hydroxyl group can be readily achieved by reacting this compound with various alkyl halides in the presence of a suitable base. For instance, the synthesis of 3-O-derivatives of a similar compound, N-(3-hydroxyphenyl)benzamide, has been successfully carried out via O-alkylation using different alkyl halides under reflux conditions with a mixture of sodium ethoxide and ethanol as the solvent chempublishers.com. This methodology is directly applicable to the target compound. The general reaction involves the deprotonation of the phenolic proton by a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form a phenoxide intermediate, which then acts as a nucleophile to displace the halide from the alkylating agent.

Table 1: Representative Alkylation Reactions at the Phenolic Hydroxyl Group

| Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | 2,5-dibromo-N-(3-methoxyphenyl)benzamide |

| Ethyl bromide | NaH | DMF | 2,5-dibromo-N-(3-ethoxyphenyl)benzamide |

Acylation: The phenolic hydroxyl group can also be converted to an ester through acylation. This is typically achieved by reacting the parent compound with an acid chloride or an acid anhydride in the presence of a base such as pyridine (B92270) or triethylamine. The base neutralizes the hydrogen chloride or carboxylic acid byproduct, driving the reaction to completion.

Table 2: Representative Acylation Reactions at the Phenolic Hydroxyl Group

| Acylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane | 3-(2,5-dibromobenzamido)phenyl acetate |

| Benzoyl chloride | Triethylamine | THF | 3-(2,5-dibromobenzamido)phenyl benzoate |

N-Substitution of the Amide Nitrogen

The amide nitrogen of this compound can undergo substitution reactions, although this is generally more challenging than O-alkylation of the phenol (B47542) due to the lower acidity of the N-H proton.

N-Alkylation: Direct N-alkylation of the amide can be accomplished using a strong base, such as sodium hydride, to deprotonate the amide nitrogen, followed by the addition of an alkyl halide. However, competing O-alkylation can be a significant side reaction. Attempted N-alkylation of 2-azidobenzamide has been shown to sometimes lead to unexpected cyclization products like benzotriazinones and quinazolinones, highlighting the complex reactivity that can be encountered nih.gov. More controlled N-alkylation of benzamides has been achieved using cobalt-nanocatalysts with alcohols as the alkylating agents nih.gov.

N-Acylation: N-acylation to form an imide is also a possible transformation, typically requiring forcing conditions. The use of mixed anhydrides, generated from an amino acid and isobutyl chloroformate, has been explored for N-acylation reactions researchgate.net. Direct imine acylation represents another strategy for forming N-acylated products whiterose.ac.uk.

Modifications at the Bromine-Substituted Phenyl Ring via Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the benzoyl ring are key functional handles for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling has been successfully applied to di-bromo substrates, including 2,5-dibromo-3-hexylthiophene, to synthesize biaryl compounds nih.gov. This suggests that this compound can be selectively or doubly coupled with various aryl or vinyl boronic acids.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is valuable for introducing alkynyl moieties into the aromatic scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to introduce a wide range of amino substituents onto the phenyl ring.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product (Monosubstituted) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-bromo-2-phenyl-N-(3-hydroxyphenyl)benzamide or 2-bromo-5-phenyl-N-(3-hydroxyphenyl)benzamide |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-bromo-2-(phenylethynyl)-N-(3-hydroxyphenyl)benzamide or 2-bromo-5-(phenylethynyl)-N-(3-hydroxyphenyl)benzamide |

Chemo- and Regioselective Derivatization at Multiple Reactive Sites

With multiple reactive sites, achieving chemo- and regioselectivity is a key challenge and opportunity in the derivatization of this compound. The relative reactivity of the phenolic hydroxyl group, the amide N-H, and the two C-Br bonds can be exploited to direct functionalization to a specific site.

Generally, the phenolic hydroxyl group is the most acidic and readily deprotonated, making it the most likely site for reaction under basic conditions with electrophiles. Selective O-alkylation or O-acylation can often be achieved by using mild bases and controlling the stoichiometry of the reagents.

The two bromine atoms at the C2 and C5 positions may exhibit different reactivities in palladium-catalyzed cross-coupling reactions due to steric and electronic effects. For instance, in related dibrominated aromatic compounds, selective monosubstitution has been achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature. A study on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene demonstrated that selective C-arylation could be achieved researchgate.net. Similarly, regioselective transformations of a tribrominated atropisomeric benzamide (B126) have been reported, showcasing the potential for controlled derivatization nih.gov.

Scaffold Diversity and Combinatorial Library Synthesis based on this compound

The this compound scaffold is an excellent starting point for the construction of combinatorial libraries of small molecules. The presence of three distinct points of diversity (the phenolic hydroxyl group and the two bromine atoms) allows for the generation of a large number of derivatives through parallel synthesis.

A general strategy for library synthesis would involve a multi-step sequence where each step introduces a new element of diversity. For example, the phenolic hydroxyl group could be alkylated or acylated with a set of diverse building blocks. Subsequently, the bromine atoms could be functionalized using a variety of palladium-catalyzed cross-coupling reactions with different coupling partners. This approach can lead to the rapid generation of a large and structurally diverse library of compounds for screening in drug discovery or materials science applications. The principles of combinatorial chemistry, which involve the systematic and repetitive covalent linkage of various "building blocks," are well-suited for leveraging the reactivity of this scaffold nih.gov. The synthesis of diverse benzimidazole libraries from functionalized precursors provides a relevant example of this approach nih.gov.

Incorporation of this compound and its Derivatives into Advanced Polymeric Structures or Functional Materials

The di-functional nature of this compound and its derivatives makes them attractive monomers for the synthesis of novel polymers and functional materials. The two bromine atoms can serve as reactive sites for polymerization reactions.

For instance, through polycondensation reactions such as Suzuki or Sonogashira polymerization, where the dibromo-compound is reacted with a di-boronic acid or a di-alkyne respectively, novel conjugated polymers can be synthesized. These polymers may possess interesting optical and electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the phenolic hydroxyl group and the amide functionality can be utilized to impart specific properties to the resulting polymers, such as improved solubility, thermal stability, or the ability to participate in hydrogen bonding, which can influence the material's morphology and bulk properties. The synthesis of novel polyamides from monomers containing flexible linkages or specific functional groups demonstrates the potential for creating polymers with tailored properties yonsei.ac.krnih.govdtic.milresearchgate.net. The incorporation of functional scaffolds like coumarins into materials highlights a similar strategy of leveraging the properties of a core molecule in a larger system researchgate.net.

Strategic Design of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The core principle behind designing analogues of this compound for SAR studies is to introduce specific, controlled structural changes and observe the corresponding impact on a particular biological activity. This allows researchers to build a comprehensive picture of which molecular components are critical for activity, which can be modified to enhance potency or selectivity, and which are detrimental.

Modifications of the 2,5-dibromobenzoyl Moiety

The 2,5-dibromo substitution pattern on the benzoyl ring is a key feature of the parent compound. SAR studies in this region aim to understand the role of the number, position, and nature of the halogen substituents.

Halogen Substitution: The bromine atoms can be replaced with other halogens (fluorine, chlorine, iodine) to probe the effect of electronegativity, size, and lipophilicity on activity. For instance, replacing bromine with chlorine would slightly decrease the size and lipophilicity, while iodine would increase it. Furthermore, the number of halogen substituents can be varied, from monosubstituted to tri- or tetra-substituted analogues, to determine if the dibromo pattern is optimal.

Positional Isomerism: Moving the positions of the bromine atoms on the benzoyl ring (e.g., to 2,4- or 3,5-positions) can provide insights into the spatial requirements of the binding pocket of the biological target.

Bioisosteric Replacement: The bromine atoms can be replaced with other chemical groups of similar size and electronic properties, a strategy known as bioisosteric replacement. For example, trifluoromethyl (-CF3) groups can mimic the steric bulk and lipophilicity of bromine and can act as hydrogen bond acceptors. Other groups like methyl (-CH3) or cyano (-CN) could also be explored to understand the electronic and steric requirements at these positions.

Alterations of the N-(3-hydroxyphenyl) Ring

The N-(3-hydroxyphenyl) portion of the molecule presents several avenues for modification to explore the importance of the hydroxyl group and the substitution pattern on the phenyl ring.

Hydroxyl Group Position: The position of the hydroxyl group can be moved to the ortho- (2-position) or para- (4-position) of the phenyl ring. This helps to determine the optimal position for hydrogen bonding or other interactions with the target.

Hydroxyl Group Modification: The phenolic hydroxyl group is a potential site for hydrogen bonding. To investigate its role, it can be converted to a methoxy group (-OCH3) to block its hydrogen-donating ability while retaining some hydrogen-bonding acceptor capacity. Alternatively, it can be replaced with other groups like an amino (-NH2) or a thiol (-SH) group to explore different types of interactions.

In a study focused on N-(3-hydroxyphenyl)benzamide and its derivatives, O-alkylation of the hydroxyl group was performed to synthesize a series of 3-O-derivatives. chempublishers.comnih.govpastic.gov.pk These analogues were then evaluated for their inhibitory activity against several enzymes, including butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. chempublishers.comnih.govpastic.gov.pk

The results of such studies can be tabulated to provide a clear overview of the structure-activity relationships. For example, the inhibitory activity (often expressed as IC50 values) of different O-alkylated analogues against a specific enzyme can be compared.

| Compound | R Group (at 3-position of phenyl ring) | Butyrylcholinesterase IC50 (µM) | Acetylcholinesterase IC50 (µM) | Lipoxygenase IC50 (µM) |

| Parent | -OH | > 500 | > 500 | 48.3 ± 1.2 |

| Analogue 1 | -OCH3 | 250.1 ± 1.5 | > 500 | 55.2 ± 1.8 |

| Analogue 2 | -OCH2CH3 | 198.5 ± 2.1 | 450.6 ± 2.5 | 60.1 ± 2.1 |

| Analogue 3 | -O(CH2)2CH3 | 150.3 ± 1.8 | 398.7 ± 3.1 | 68.4 ± 2.5 |

This table is illustrative and based on the types of findings in the cited literature. Actual values would be specific to the particular study.

Aromatic Ring Substitution: Additional substituents can be introduced onto the N-phenyl ring to probe for further interactions. Small alkyl groups, halogens, or nitro groups can be added at various positions to explore steric and electronic effects.

Derivatization of the Amide Linker

The amide bond connecting the two aromatic rings is a central and structurally important feature. While often less frequently modified than the aromatic rings, its derivatization can provide valuable SAR information.

N-Alkylation: The hydrogen on the amide nitrogen can be replaced with a small alkyl group, such as a methyl group. This modification can influence the conformation of the molecule and remove a potential hydrogen bond donor.

Amide Bond Isosteres: The amide bond can be replaced with bioisosteres, such as a thioamide (-CSNH-), an ester (-COO-), or a reverse amide (-NHCO-), to investigate the importance of the hydrogen bonding capabilities and the geometry of the linker.

Through the systematic synthesis and biological evaluation of these strategically designed analogues, a detailed SAR profile for this compound can be constructed. This knowledge is invaluable for optimizing the lead compound into a more potent, selective, and drug-like candidate for further development in chemical biology and medicinal chemistry.

Theoretical and Computational Chemistry Studies of 2,5 Dibromo N 3 Hydroxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule from a theoretical standpoint. These methods use the principles of quantum mechanics to model the electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a popular computational method for investigating the electronic properties of molecules. A DFT study of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing insights into the molecule's most stable conformation. The resulting optimized structure would yield precise bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure would be analyzed. This includes the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Conformational analysis would also be a key part of the study, exploring different spatial arrangements of the molecule (rotamers) that arise from rotation around single bonds, such as the amide bond and the bonds connecting the phenyl rings to the amide group. The relative energies of these conformers would be calculated to identify the most stable forms and the energy barriers between them.

Application of Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic structure calculations. For a molecule like this compound, these methods could be used to obtain a more precise value for the total electronic energy and to better describe electron correlation effects, which are important for accurately predicting molecular properties.

Basis Set Selection and Optimization of Computational Parameters

The choice of a basis set is a critical step in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, it is important to select a basis set that can accurately describe the electronic structure of these atoms, often including polarization and diffuse functions. Common basis sets for such calculations include the Pople-style basis sets (e.g., 6-311++G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ). The selection of the appropriate DFT functional and basis set would need to be validated to ensure the computational parameters are optimized for this specific chemical system.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, an MEP analysis would reveal regions of negative potential, typically associated with electronegative atoms like oxygen and the bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential, usually around the hydrogen atoms of the amide and hydroxyl groups, would indicate sites for nucleophilic attack. This analysis provides a clear picture of the molecule's polarity and its potential interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would identify the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance during chemical reactions.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs of oxygen, nitrogen, and bromine atoms into antibonding orbitals of adjacent bonds. This analysis helps to understand the nature of the intramolecular hydrogen bonding, if any, and the extent of resonance stabilization across the amide linkage and the phenyl rings. The results would be presented in terms of stabilization energies associated with these delocalization interactions.

| Interaction | Type | Predicted Significance for this compound |

| n -> σ | Lone pair to antibonding sigma orbital | Indicates hyperconjugative interactions and potential for intramolecular hydrogen bonding. |

| n -> π | Lone pair to antibonding pi orbital | Indicates resonance and delocalization of electron density across conjugated systems. |

| π -> π * | Pi bond to antibonding pi orbital | Indicates the extent of π-conjugation within the aromatic rings and the amide group. |

Conformational Landscape Analysis and Potential Energy Surfaces

A complete understanding of the bioactivity and physical properties of this compound begins with a thorough exploration of its conformational landscape. The molecule possesses several rotatable bonds, primarily the amide bond (C-N) and the bonds connecting the phenyl rings to the amide linker. Rotation around these bonds gives rise to different three-dimensional arrangements, or conformers, each with a distinct energy level.

The primary goals of a conformational analysis would be to identify the most stable, low-energy conformers and to determine the energy barriers that separate them. This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being the most common and reliable approach for a molecule of this size.

Methodology: A systematic conformational search would be initiated by performing relaxed potential energy surface (PES) scans. This involves systematically rotating key dihedral angles—specifically the C(O)-N-C-C and C-C(O)-N-C torsions—in discrete steps (e.g., 10-15 degrees) while allowing the rest of the molecule's geometry to relax at each step. This process maps out the energy profile associated with bond rotation. The stationary points (minima and transition states) identified on the PES would then be subjected to full geometry optimization using a DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

To confirm the nature of these optimized structures, frequency calculations are performed. A true energy minimum (a stable conformer) will have no imaginary frequencies, whereas a transition state will have exactly one imaginary frequency corresponding to the motion along the rotational coordinate. The relative energies of the stable conformers, corrected for zero-point vibrational energy (ZPVE), provide insight into their thermodynamic populations at equilibrium.

Illustrative Data Table for Conformational Analysis: The expected output from such an analysis would be a table summarizing the properties of the most stable conformers.

| Conformer | Key Dihedral Angles (°) (C-C-N-C, O=C-N-C) | Relative Energy (kcal/mol) | Population at 298.15 K (%) | Imaginary Frequencies |

| 1 (Global Minimum) | [Illustrative Angles] | 0.00 | [Calculated %] | 0 |

| 2 | [Illustrative Angles] | +1.25 | [Calculated %] | 0 |

| 3 | [Illustrative Angles] | +2.80 | [Calculated %] | 0 |

| TS (1↔2) | [Illustrative Angles] | +4.50 | - | 1 |

This table is illustrative. Actual values would be derived from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Intermolecular Interactions

While conformational analysis provides a static picture of isolated conformers, Molecular Dynamics (MD) simulations offer a way to understand the molecule's dynamic behavior over time, particularly in a biologically relevant solvent like water or a common organic solvent like DMSO. numberanalytics.combioinformaticsreview.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. numberanalytics.com

Methodology: An MD simulation protocol would begin by parameterizing the this compound molecule using a suitable force field, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF). bioinformaticsreview.com The lowest-energy conformer identified from the DFT calculations would be placed in a simulation box filled with explicit solvent molecules (e.g., TIP3P water). The system would then undergo several key steps:

Energy Minimization: To relax any steric clashes between the solute and solvent.

Equilibration: The system is gradually heated to the target temperature (e.g., 298.15 K) and equilibrated at the target pressure (1 atm) in NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) ensembles, respectively. researchgate.net This ensures the system reaches a stable state before data collection.

Production Run: A long simulation (typically hundreds of nanoseconds) is run, during which the atomic coordinates are saved at regular intervals.

Analysis of Findings: The resulting trajectory would be analyzed to extract a wealth of information:

Conformational Dynamics: Monitoring the key dihedral angles over time reveals the stability of different conformers in solution and the frequency of transitions between them.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl (-OH) and amide (N-H, C=O) groups and the surrounding solvent molecules can be quantified using Radial Distribution Functions (RDFs). This provides critical insight into solvation and solubility. researchgate.netacs.org

Flexibility: Root Mean Square Fluctuation (RMSF) analysis of individual atoms or functional groups highlights which parts of the molecule are rigid and which are more flexible.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to validate the accuracy of the computational model itself. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govimist.ma

Methodology: The geometries of the lowest-energy conformers are first optimized. Then, GIAO-DFT calculations are performed on these structures. The computed isotropic shielding values (σ) are converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). imist.ma To improve accuracy, a Boltzmann-averaged chemical shift can be calculated based on the relative energies of the stable conformers.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) | Experimental (Hypothetical, ppm) |

| C1 (C=O) | [Value] | [Value] | [Value] |

| C2 (Aromatic) | [Value] | [Value] | [Value] |

| C3 (Aromatic) | [Value] | [Value] | [Value] |

| ... | ... | ... | ... |

This table is illustrative. Actual values would be derived from GIAO-DFT calculations.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are a direct output of the frequency calculations performed during the conformational analysis. These computed frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H, O-H, and C=O stretching, and C-H bending. libretexts.orgyoutube.com

Methodology: The harmonic frequencies obtained from DFT calculations are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. The resulting scaled frequencies and intensities can be used to generate a theoretical IR spectrum. libretexts.org This allows for the assignment of major peaks in an experimental spectrum to specific molecular vibrations.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). wikibooks.orgej-eng.org

Methodology: TD-DFT calculations are performed on the optimized ground-state geometry of the molecule. The output provides the wavelengths of maximum absorption (λ_max), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption. ej-eng.org These calculations can identify the key electronic transitions, such as π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl oxygen. wikibooks.org The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Advanced Applications of 2,5 Dibromo N 3 Hydroxyphenyl Benzamide in Chemical Science

Role as a Key Chemical Precursor in the Synthesis of Complex Organic Molecules

The structure of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide is endowed with multiple reactive sites, positioning it as a versatile precursor for constructing more intricate organic molecules. The bromine atoms on the benzoyl ring are particularly significant as they can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to replace the bromine atoms with a wide range of organic substituents, effectively building a more complex molecular skeleton.

Furthermore, the hydroxyl (-OH) group on the N-phenyl ring and the amide (-CONH-) linkage itself serve as handles for further functionalization. The hydroxyl group can be etherified or esterified to introduce new functionalities, while the amide bond, though generally stable, can be cleaved under specific conditions or can influence the electronic properties and conformation of the molecule. The synthesis of related benzamide (B126) structures often utilizes metal-organic frameworks as heterogeneous catalysts to facilitate the amidation process, demonstrating a pathway for constructing the core of the precursor molecule itself. mdpi.com This strategic placement of reactive groups allows chemists to use this compound as a foundational building block, elaborating its structure in a controlled, stepwise manner to achieve a desired, complex target molecule.

Utilization as a Molecular Scaffold for Functional Materials Design

The rigid, aromatic-rich structure of this compound makes it an excellent molecular scaffold. This scaffold provides a defined three-dimensional geometry upon which functional groups can be precisely arranged to create materials with specific, tailored properties.

In the field of organic electronics, molecules with extended π-conjugated systems are essential for their ability to transport charge or interact with light. The core of this compound serves as a foundational element for building such systems. The two phenyl rings linked by the amide group form a conjugated system that can be extended and tuned.

Derivatives of this scaffold can be designed as chromophores, which are the parts of a molecule responsible for its color and optical properties. By strategically replacing the bromine atoms with electron-donating or electron-withdrawing groups, a "push-pull" system can be created across the molecule. This charge asymmetry is a key design principle for materials with non-linear optical (NLO) properties, which are crucial for technologies like frequency doubling in lasers and optical data storage. mdpi.com For example, polymers incorporating polar diacetylene chromophores have demonstrated outstanding and stable Second Harmonic Generation (SHG) effects, a key NLO phenomenon. mdpi.com The thermal stability of such materials is also a critical factor for practical applications. mdpi.com

Table 1: Potential Modifications for Optoelectronic Applications This table is based on established principles of materials design and does not represent experimentally confirmed results for this specific compound.

| Modification Site | Type of Group to Add | Potential Application | Rationale |

|---|---|---|---|

| Bromine Positions | Electron-donating groups (e.g., -OR, -NR₂) | Organic Light-Emitting Diodes (OLEDs) | Enhances hole transport and tunes emission wavelength. |

| Bromine Positions | Electron-withdrawing groups (e.g., -CN, -NO₂) | Non-Linear Optics (NLO) | Creates a "push-pull" chromophore, enhancing the second-order NLO response. mdpi.com |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule contains several features that promote self-assembly. The central amide group is a powerful hydrogen-bonding unit, capable of forming strong and highly directional interactions that can drive the spontaneous organization of molecules into ordered, one-dimensional structures like fibers or tapes. rsc.org This behavior is famously observed in benzene-1,3,5-tricarboxamides (BTAs), which self-assemble into nanometer-sized rods stabilized by threefold hydrogen bonding. rsc.org

The aromatic rings can participate in π-π stacking, another key interaction that helps stabilize the assembled structures. Furthermore, the bromine atoms can engage in halogen bonding, a specific and directional non-covalent interaction that can be used to fine-tune the packing of the molecules. The interplay of these various weak interactions—hydrogen bonding, π-π stacking, and halogen bonding—can lead to the formation of complex and functional supramolecular polymers or hydrogels. rsc.org The study of how these non-covalent forces cooperate is central to designing new "smart" materials that can respond to external stimuli. nih.govtudelft.nl

Table 2: Intermolecular Forces in the Self-Assembly of this compound

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amide (-CONH-), Hydroxyl (-OH) | Primary driving force for forming ordered, directional chains. rsc.org |

| π-π Stacking | Phenyl Rings | Stabilizes the assembly by stacking the aromatic cores. |

| Halogen Bonding | Bromine atoms | Provides directional control and additional stability to the molecular packing. |

Contributions to Structure-Based Molecular Design and Target-Ligand Interaction Studies

The well-defined structure of this compound makes it a valuable tool for designing molecules that can interact with specific biological targets, such as proteins or enzymes, in a predictable way.

A molecular probe is a molecule designed to detect a specific analyte, often through a change in a measurable signal like fluorescence. The design of such probes often relies on a "turn-on" mechanism, where the probe is non-fluorescent until it reacts with its target.

A rational design strategy for detecting hydrogen polysulfides (H₂Sₙ) illustrates how a scaffold similar to this compound could be used. nih.gov The strategy involves protecting the hydroxyl group of a fluorophore to quench its fluorescence; this protecting group is designed to be selectively removed by the target analyte, thereby restoring fluorescence. nih.gov The 3-hydroxyphenyl moiety of the target compound is an ideal starting point for such a design. A fluorophore could be attached to the hydroxyl group, rendering it non-fluorescent. Upon reaction with a specific analyte, this bond would be cleaved, releasing the fluorophore and producing a strong fluorescent signal. In a study demonstrating this principle, a probe named DSP-3 was developed that showed a 137-fold increase in fluorescence in the presence of Na₂S₂ and could detect it with a limit of approximately 71 nM, showcasing high sensitivity and selectivity. nih.gov

Table 3: Characteristics of a Designed Fluorescent Probe (Example: DSP-3) This table is based on data for the DSP-3 probe, which exemplifies the design principles applicable to the subject compound. nih.gov

| Parameter | Value / Observation | Significance |

|---|---|---|

| Analyte | Hydrogen Polysulfides (H₂Sₙ) | Demonstrates selectivity for a specific biological target. nih.gov |

| Fluorescence Fold-Increase | 137-fold | Indicates a strong "turn-on" response with a high signal-to-noise ratio. nih.gov |

| Detection Limit | ~71 nM | Shows high sensitivity, capable of detecting low concentrations of the analyte. nih.gov |

Computational chemistry provides powerful tools to predict and analyze how a molecule like this compound will interact with a biological target. The process often begins with quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's most stable 3D shape and its electronic properties. researchgate.netnih.gov

From these calculations, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov This map uses a color gradient to show the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which are key to predicting binding interactions. nih.govmdpi.com

This information is then used in molecular docking simulations. researchgate.netnih.gov In these simulations, the 3D structure of the ligand (the benzamide derivative) is computationally placed into the binding site of a target protein. The program then calculates the most favorable binding poses and estimates the binding affinity. This allows researchers to screen virtual libraries of compounds and prioritize which ones to synthesize and test experimentally. researchgate.netnih.gov For example, molecular docking has been successfully used to study how different nitro-substituted benzamides bind to the iNOS enzyme, providing insight into their anti-inflammatory activity. nih.gov This computational approach accelerates the drug discovery process and provides a detailed molecular-level understanding of target-ligand recognition.

Table 4: Typical Workflow for Computational Molecular Recognition Studies

| Step | Technique | Purpose | Output |

|---|---|---|---|

| 1. Geometry Optimization | Density Functional Theory (DFT) | To find the lowest energy, most stable 3D structure of the molecule. researchgate.net | Optimized molecular coordinates. |

| 2. Electronic Property Analysis | Molecular Electrostatic Potential (MEP) | To identify reactive sites and predict intermolecular interactions. nih.govmdpi.com | 3D map of electrostatic potential. |

| 3. Binding Simulation | Molecular Docking | To predict the binding mode and affinity of the molecule to a target protein. nih.gov | Binding pose, binding energy score. |

Development of Novel Catalytic Systems Utilizing Benzamide Derivatives

The core structure of this compound presents multiple opportunities for its application in the development of innovative catalytic systems. The strategic placement of bromine atoms and the presence of the N-(3-hydroxyphenyl) moiety are key to its potential catalytic utility.

Benzamide derivatives, in a broader sense, have been recognized for their role in catalysis. indexcopernicus.comresearchgate.net They can act as directing groups in transition-metal-catalyzed C-H functionalization reactions, facilitating the selective introduction of new functional groups at specific positions on the aromatic ring. acs.orgnih.gov In the case of this compound, the amide group could direct ortho-C–H activation, although the existing bromine substituents would influence the regioselectivity of such transformations.

The bromine atoms on the benzoyl ring are particularly significant. Halogenated organic compounds are pivotal precursors in a vast array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two bromine atoms in this compound could be sequentially or simultaneously replaced, allowing for the construction of complex molecular architectures. This di-functionality makes it a valuable building block for creating novel ligands for transition metal catalysts. For instance, reaction at one bromine site could introduce a phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor, which, after further manipulation, could coordinate to a metal center. The remaining bromine atom could then be used to tune the electronic properties of the resulting ligand or to attach the catalytic complex to a solid support.

Furthermore, the phenolic hydroxyl group and the amide N-H group can participate in hydrogen bonding, which can be exploited in organocatalysis. researchgate.net These groups can act as hydrogen bond donors to activate substrates or to control the stereochemistry of a reaction. The development of peptide-based catalysts has demonstrated the importance of such non-covalent interactions in achieving high levels of enantioselectivity. acs.org The structure of this compound could be incorporated into more complex chiral scaffolds to create novel organocatalysts.

Recent research has also highlighted the use of benzamide derivatives in photoredox catalysis. researchgate.net While specific studies on this compound are not prevalent, the general principles can be applied. The aromatic system of the molecule could be involved in energy or electron transfer processes, and the halogen atoms could participate in radical-based transformations.

Table 1: Potential Catalytic Applications of this compound

| Catalytic Approach | Role of the Compound | Potential Reaction Type |

| Transition Metal Catalysis | Precursor for bidentate or pincer ligands | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Organocatalysis | Hydrogen-bond donor catalyst | Asymmetric synthesis |

| Photocatalysis | Photosensitizer or reaction substrate | C-H functionalization, radical reactions |

Emerging Research Areas and Future Potentials of this compound in Chemical Innovations

The unique combination of functional groups in this compound opens up a wide range of possibilities for future research and innovation in chemical science, extending beyond catalysis into materials science and medicinal chemistry.

The presence of multiple halogen atoms suggests potential applications in the design of new materials. Halogen bonding is a directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular assemblies. dcu.ie The bromine atoms in this compound could act as halogen bond donors, directing the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. These materials could exhibit interesting properties, such as liquid crystallinity or selective guest inclusion. Furthermore, the high refractive index of brominated compounds makes them candidates for optical materials. Polymerization of derivatives of this compound could lead to the formation of novel polymers with tailored optical and physical properties.

In the field of medicinal chemistry, halogenated compounds play a crucial role in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov Benzamide derivatives themselves are a well-established class of pharmacologically active molecules with a wide range of biological activities. nih.gov The N-(3-hydroxyphenyl)benzamide scaffold, for instance, has been investigated for various therapeutic applications. indexcopernicus.comresearchgate.netresearchgate.net The dibromo-substitution pattern on the benzoyl ring of this compound could be explored for its potential to modulate the activity of known benzamide-based drugs or to serve as a starting point for the discovery of new bioactive compounds. The hydroxyl group also provides a handle for further derivatization to improve pharmacokinetic properties.

Future research could also focus on the development of chemoenzymatic processes involving this compound. For example, vanadium-dependent haloperoxidases can catalyze the selective bromination of aromatic compounds under mild conditions. nih.gov Understanding the enzymatic halogenation and dehalogenation of such molecules could lead to more sustainable synthetic routes.

The potential for this compound to act as a molecular probe should not be overlooked. The hydroxyl group's fluorescence is often sensitive to its local environment, and derivatization of the molecule with other fluorophores or quenchers could lead to the development of sensors for metal ions or specific biomolecules.

Table 2: Emerging Research Directions for this compound

| Research Area | Potential Application | Key Structural Features |

| Materials Science | Supramolecular assemblies, optical materials, polymers | Bromine atoms (halogen bonding), aromatic rings |

| Medicinal Chemistry | Scaffolds for drug discovery, enzyme inhibitors | Benzamide core, hydroxyl group, bromine atoms |

| Chemical Biology | Molecular probes and sensors | Hydroxyphenyl group, modifiable structure |

| Green Chemistry | Substrate for biocatalytic and chemoenzymatic synthesis | Aromatic rings susceptible to enzymatic modification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dibromo-N-(3-hydroxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 3-hydroxyaniline and 2,5-dibromobenzoyl chloride. Reaction optimization involves factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield . Purification often employs column chromatography with gradients of ethyl acetate/hexane, validated by TLC monitoring. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use spectroscopic triangulation:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to Br atoms show deshielding).

- FT-IR : Validate hydroxyl (≈3200 cm⁻¹) and amide (≈1650 cm⁻¹) groups.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 385).

Discrepancies in data require cross-validation with elemental analysis or X-ray crystallography .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard controls for brominated aromatics:

- Use fume hoods to avoid inhalation (S22) and nitrile gloves to prevent skin contact (S24/25).

- Store in amber vials under anhydrous conditions due to hygroscopicity and light sensitivity.

- Dispose via halogenated waste protocols, referencing EPA guidelines .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding, halogen bonding) in this compound be systematically studied?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing to identify Br⋯O/N interactions and π-π stacking (CCDC deposition recommended) .

- DFT calculations : Model electrostatic potential surfaces (e.g., using Gaussian) to predict Br’s σ-hole interactions.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular forces .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Error analysis : Quantify solvent effects in NMR (e.g., DMSO vs. CDCl₃) and compare with computed chemical shifts (e.g., ACD/Labs or ChemDraw).

- Sensitivity testing : Re-examine computational parameters (basis sets, solvation models) to align with experimental observations .

Q. How can researchers design experiments to probe the compound’s electronic effects on bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying Br positions or hydroxyl groups) and test against biological targets (e.g., enzyme inhibition assays).

- Electrochemical profiling : Measure redox potentials (cyclic voltammetry) to correlate electronic properties with bioactivity .

Q. What methodological challenges arise in studying the compound’s solubility, and how are they addressed?

- Methodological Answer :

- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMF for polar aprotic conditions).

- Co-solvency : Blend solvents (e.g., ethanol-water) to enhance solubility while monitoring stability via UV-Vis spectroscopy .

Theoretical and Methodological Frameworks

- Link to conceptual frameworks : Anchor studies in halogen bonding theory or benzamide bioactivity models to guide hypothesis generation .

- Experimental design : Pre-test/post-test designs with control groups (e.g., comparing analogs) reduce confounding variables .

Note : Avoid reliance on non-peer-reviewed sources. Cross-validate findings with crystallographic databases (e.g., CCDC) and computational tools (e.g., VMD for visualization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.